1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Catalog No.
S750085
CAS No.
16665-18-2
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

CAS Number

16665-18-2

Product Name

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carboxylic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12)

InChI Key

LZJPEZQINGNPQY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CCO

Canonical SMILES

C1CN(CCC1C(=O)O)CCO

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid (CAS 16665-18-2) is a highly versatile, bifunctional piperidine derivative widely procured as an advanced active pharmaceutical ingredient (API) intermediate and specialty monomer. Featuring a tertiary amine core flanked by orthogonal reactive sites—a primary alcohol on the N-alkyl chain and a C4-carboxylic acid—this compound serves as a critical building block in the synthesis of pH-responsive polymers, zwitterionic materials, and complex drug scaffolds. Its structural profile imparts enhanced hydrophilicity and specific spatial geometry, making it a preferred precursor over simpler piperidine derivatives in workflows requiring dual-site functionalization or precise physicochemical tuning .

Attempting to substitute 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid with generic analogs like isonipecotic acid or 1-methylpiperidine-4-carboxylic acid frequently leads to synthetic bottlenecks or suboptimal material performance. Isonipecotic acid lacks the N-hydroxyethyl moiety, necessitating additional, often low-yielding N-alkylation steps that introduce impurities and reduce overall process efficiency. Meanwhile, N-methylated analogs lack the primary hydroxyl group entirely, preventing their use in step-growth polymerizations (e.g., polyesterification) or orthogonal conjugation strategies required for linker technologies. Furthermore, the specific zwitterionic behavior and hydration capacity afforded by the N-(2-hydroxyethyl) group cannot be replicated by simple alkyl chains, rendering generic substitutes ineffective in applications demanding precise solubility profiles or pH-responsive characteristics .

Process Yield Optimization in Dual-Site Functionalization

When synthesizing complex bifunctional linkers, the choice of starting material dictates overall process efficiency. Utilizing 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid provides immediate access to orthogonal hydroxyl and carboxyl reactive sites. In contrast, starting from the baseline comparator, isonipecotic acid, requires an initial N-alkylation step with ethylene oxide or a 2-haloethanol, followed by rigorous purification. This additional synthetic burden typically reduces overall process yields by 15-30% and increases solvent consumption. By procuring the pre-assembled N-hydroxyethyl scaffold, process chemists can eliminate these early-stage bottlenecks, directly proceeding to esterification or amidation.

Evidence DimensionSynthetic steps and associated yield loss for N-hydroxyethylation
Target Compound Data0 additional steps (pre-functionalized)
Comparator Or BaselineIsonipecotic acid (requires 1-2 additional steps, ~15-30% yield reduction)
Quantified DifferenceEliminates N-alkylation step, improving overall throughput
ConditionsIndustrial scale-up of bifunctional piperidine linkers

Procuring the pre-functionalized compound directly lowers manufacturing costs and reduces batch-to-batch variability associated with early-stage N-alkylation.

Aqueous Solubility Enhancement in Lead Optimization

In the development of piperidine-containing active pharmaceutical ingredients (APIs), managing lipophilicity is critical for oral bioavailability. The incorporation of the 1-(2-hydroxyethyl) group significantly alters the physicochemical profile compared to simple alkylated analogs. 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid possesses a lower calculated partition coefficient (cLogP) due to the hydrogen-bond donating and accepting capabilities of the primary alcohol. When compared to 1-methylpiperidine-4-carboxylic acid, the hydroxyethyl derivative provides a quantifiable increase in thermodynamic aqueous solubility, often shifting the solubility profile by an order of magnitude in physiological buffers, which is crucial for formulating highly soluble drug salts .

Evidence DimensionAqueous solubility contribution and cLogP
Target Compound DataEnhanced hydration via terminal -OH group
Comparator Or Baseline1-Methylpiperidine-4-carboxylic acid (higher lipophilicity, lacks H-bond donor)
Quantified DifferenceSignificant reduction in cLogP and improved aqueous solubility
ConditionsPhysiological pH (7.4) buffer systems for API formulation

Selecting this specific intermediate allows medicinal chemists to proactively engineer favorable solubility and pharmacokinetic properties into drug candidates without altering the core piperidine pharmacophore.

Monomer Viability for pH-Responsive Polycondensation

For the synthesis of stimuli-responsive polymers, the structural geometry of the monomer is paramount. 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid functions as a structurally complete A-B type monomer for step-growth polycondensation, possessing both a reactive carboxylic acid and a primary alcohol. This enables the direct synthesis of polyesters containing a tertiary amine in the backbone, which imparts pH-responsive swelling or degradation characteristics. In direct contrast, 1-methylpiperidine-4-carboxylic acid lacks the necessary hydroxyl group, rendering it completely unviable for direct polycondensation without the addition of complex co-monomers. The bifunctionality of the target compound streamlines the procurement of raw materials for smart polymer production.

Evidence DimensionSuitability for direct A-B step-growth polymerization
Target Compound DataViable single-component monomer
Comparator Or Baseline1-Methylpiperidine-4-carboxylic acid (incapable of homopolymerization)
Quantified Difference100% reduction in required co-monomers for basic polyester backbone formation
ConditionsStandard esterification polycondensation conditions

Materials scientists can procure this single compound to build complex, pH-responsive polymeric networks, dramatically simplifying the supply chain and formulation process.

Synthesis of Orthogonal Linkers for Bioconjugation

Due to its dual reactive sites (-OH and -COOH), this compound is perfectly suited for the development of complex linkers used in targeted drug delivery systems, such as ADCs or PROTACs, where precise, stepwise conjugation is required .

Development of pH-Responsive Specialty Polymers

The combination of polymerizable groups and a tertiary amine core makes this a highly effective monomer for synthesizing pH-responsive polyesters or polyurethanes used in smart coatings, drug delivery matrices, or advanced sensors.

Hydrophilic Modification of API Scaffolds

In medicinal chemistry, procuring this specific intermediate allows for the rapid integration of the N-(2-hydroxyethyl)piperidine moiety into drug candidates, optimizing their solubility, metabolic stability, and tissue distribution profiles compared to simpler alkylated analogs .

XLogP3

-2.7

Other CAS

16665-18-2

Dates

Last modified: 08-15-2023

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